molecular formula C7H9N3OS B8505611 1-(4-Methylthiazol-2-yl)imidazolidin-2-one

1-(4-Methylthiazol-2-yl)imidazolidin-2-one

Cat. No. B8505611
M. Wt: 183.23 g/mol
InChI Key: YNXBEDVQVHFFLM-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

Following the procedure as described in Example 3, making variations as required to replace ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-amino-4-methylthiazole to react with 2-chloroethyl isocyanate, the title compound was obtained as a colorless solid in 90% yield: 1H NMR (300 MHz, CDCl3) δ 6.41 (s, 1H), 5.79 (br s, 1H), 4.20-4.14 (m, 2H), 3.67-3.61 (m, 2H), 2.29 (s, 3H); MS (ES+) m/z 184.1.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4](C(OCC)=O)=[C:5]([CH3:7])[N:6]=1.NC1SC=C(C)N=1.Cl[CH2:21][CH2:22][N:23]=[C:24]=[O:25]>>[CH3:7][C:5]1[N:6]=[C:2]([N:1]2[CH2:21][CH2:22][NH:23][C:24]2=[O:25])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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